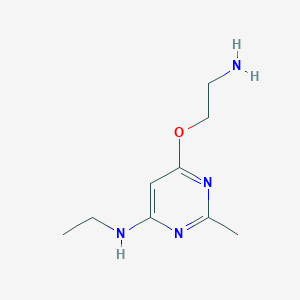

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine

描述

属性

IUPAC Name |

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-3-11-8-6-9(14-5-4-10)13-7(2)12-8/h6H,3-5,10H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCQTYACRUJDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being explored for its interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in treating various diseases.

The compound is characterized by the following structural features:

- Pyrimidine Core : A six-membered ring containing nitrogen atoms that contributes to its biological activity.

- Aminoethoxy Group : This side chain may enhance solubility and interaction with biological macromolecules.

- Ethyl and Methyl Substituents : These groups can influence the lipophilicity and overall pharmacokinetic properties of the compound.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways critical for cellular functions.

Potential Targets:

- Neuronal Nitric Oxide Synthase (nNOS) : Studies indicate that related compounds have shown selective inhibition of nNOS, which is crucial for neuroprotection and the treatment of neurological disorders .

- Cyclooxygenase (COX) Enzymes : Some derivatives exhibit significant inhibition of COX enzymes, which are involved in inflammatory processes .

In Vitro Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

- Enzyme Inhibition Assays :

- Anti-inflammatory Activity :

Case Studies

A notable case study involved the application of this compound in a rabbit model for cerebral palsy. The results indicated that administration of the compound reduced hypoxia-induced neuronal injury without affecting blood pressure regulation mediated by endothelial nitric oxide synthase (eNOS) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Pyrimidine derivative | nNOS inhibitor | High |

| N,N-diethyl-2-methylpyrimidin-4-amine | Lacks aminoethoxy group | Moderate activity | Low |

| 2-(2-aminoethoxy)ethanol | Simpler structure | Low activity | N/A |

This table illustrates the unique position of this compound in terms of its selectivity and potency compared to structurally similar compounds.

相似化合物的比较

Comparison with Structural Analogs

Variants with Modified N-Alkyl Substituents

lists analogs where the N-ethyl group is replaced with other alkyl chains (e.g., isobutyl, methyl, pentyl). Key examples include:

Key Observations :

- N-ethyl balances moderate lipophilicity and solubility, making it a common choice in drug design.

- Larger alkyl chains (e.g., pentyl) may improve blood-brain barrier penetration but could reduce metabolic stability.

Pyrimidine Derivatives with Alternative Substituents

a) Halogenated and Methoxy Variants

highlights compounds like 6-Chloro-2-methoxypyrimidin-4-amine (CAS: 3286-56-4) and 6-Chloro-2-ethoxypyrimidin-4-amine (CAS: 114969-94-7). These feature:

b) Aromatic Ring-Substituted Derivatives

and describe compounds with aryl substituents (e.g., phenyl, fluorophenyl). For example:

- N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (CAS: 179248-59-0) exhibits: π-π stacking interactions between aromatic rings, enhancing crystal packing . Fluorine substituents: Improve metabolic stability and bioavailability via electronegative effects .

Comparison with Target Compound :

- The aminoethoxy group offers stronger hydrogen-bonding capacity than methoxy/ethoxy groups, which may enhance target binding .

Solubility and Stability

- Aminoethoxy Group: Introduces polarity, improving water solubility compared to purely alkyl or aryl substituents. However, analogs with 2-(2-aminoethoxy)ethanol () are corrosive, suggesting handling precautions for aminoethoxy-containing compounds .

- N-Alkyl Chains : Longer chains (e.g., pentyl) decrease solubility but increase logP values, as seen in related pyrimidines .

Hazard Profiles

- 6-(2-Aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine: Likely requires handling similar to 2-(2-aminoethoxy)ethanol (), which is corrosive and causes skin/eye irritation .

- Chlorinated Pyrimidines (e.g., 6-Chloro-2-methoxypyrimidin-4-amine): Pose risks of toxic byproducts during synthesis .

准备方法

General Synthetic Strategy

The preparation of 6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine generally follows a multi-step synthetic route:

- Starting Material: 2,4-dichloropyrimidine or 2-amino-4,6-dichloropyrimidine derivatives are commonly used as electrophilic cores.

- Nucleophilic Substitution: Amines or amino alcohols are reacted with chloropyrimidine rings to substitute chlorine atoms selectively.

- Introduction of the 2-methyl group: Typically present on the pyrimidine ring, either from substituted starting materials or introduced via methylation.

- Installation of the 2-aminoethoxy side chain: Achieved by nucleophilic substitution using 2-aminoethanol or protected derivatives.

- N-ethylation: Introduction of the N-ethyl group on the pyrimidine nitrogen through alkylation reactions or by using ethyl-substituted amine reagents.

Nucleophilic Aromatic Substitution on Chloropyrimidines

A key step in the synthesis is the nucleophilic substitution of chlorine atoms in chloropyrimidines by amines or amino alcohols. According to research on 2-aminopyrimidine derivatives:

- Commercially available 2-amino-4,6-dichloropyrimidine is reacted with amines under solvent-free conditions at 80–90 °C in the presence of triethylamine as a base to yield substituted aminopyrimidines in high yields.

- The reaction proceeds via displacement of chlorine by the nucleophilic amine, forming the corresponding 4- or 6-substituted aminopyrimidines.

- Purification is typically done by crystallization from ethanol after aqueous work-up.

This method can be adapted for the aminoethoxy substitution by using 2-aminoethanol as the nucleophile, enabling the introduction of the 2-aminoethoxy side chain at the 6-position of the pyrimidine ring.

Preparation of 2-Amino-4-methylpyridine Intermediate

The 2-methyl substituent on the pyrimidine ring is often introduced via methyl-substituted pyridine or pyrimidine intermediates. A patent discloses a synthesis of 2-amino-4-methylpyridine which can serve as a precursor or intermediate:

- Ethyl 2-(4-methylfuran) formate is reacted with ammonia gas in dimethylformamide (DMF) under reflux for 24 hours.

- After acid-base extraction and purification, 2-amino-3-hydroxy-4-methylpyridine is obtained.

- This intermediate is then chlorinated with phosphorus trichloride in dichloroethane under reflux to yield 2-amino-3-chloro-4-methylpyridine with high yield (91.9%).

This chlorinated methylpyridine derivative can then undergo nucleophilic substitution with aminoethanol derivatives to install the aminoethoxy substituent.

N-Ethylation of Aminopyrimidines

The N-ethyl group on the pyrimidine nitrogen can be introduced by:

- Alkylation of the aminopyrimidine nitrogen using ethyl halides (e.g., ethyl bromide) under basic conditions.

- Alternatively, using N-ethyl-substituted amines in the nucleophilic substitution step on chloropyrimidines.

This step is usually performed after or concurrent with the introduction of the aminoethoxy side chain to avoid side reactions.

Purification and Characterization

Summary Table of Preparation Steps

Research Findings and Notes

- The nucleophilic aromatic substitution on chloropyrimidines is efficient and widely used for preparing aminopyrimidine derivatives, including those with aminoethoxy substituents.

- Use of solvent-free conditions with triethylamine base enhances reaction rates and yields.

- The methyl substituent on the pyrimidine ring can be introduced via chlorinated methylpyridine intermediates synthesized from methylfuran derivatives.

- N-alkylation is a versatile method to introduce the N-ethyl group post substitution.

- Purification and crystallization steps are critical for obtaining high-purity final products suitable for pharmaceutical applications.

常见问题

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, reacting 6-chloro-N-ethyl-2-methylpyrimidin-4-amine with 2-aminoethanol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours. Key parameters include stoichiometric ratios (1:1.2 for pyrimidine:aminoethanol), inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane) . Yield optimization requires monitoring by TLC and adjusting temperature to minimize by-products like over-alkylation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the pyrimidine ring (δ 8.1–8.3 ppm for H-5), ethyl group (δ 1.2–1.4 ppm for CH₃), and aminoethoxy chain (δ 3.6–3.8 ppm for OCH₂) .

- X-ray crystallography: Resolves molecular conformation (e.g., dihedral angles between pyrimidine and substituents) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the structure). Data collection at 85 K improves resolution for disordered groups .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and binding modes of this compound in biological systems?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., aminoethoxy group as a hydrogen-bond donor).

- Docking studies with target proteins (e.g., kinases or enzymes) using AutoDock Vina, focusing on binding affinity (ΔG) and key interactions (e.g., π-stacking with aromatic residues). Validate with MD simulations (50 ns) to assess stability .

- ADMET predictions using SwissADME to evaluate solubility (LogP ~2.5) and blood-brain barrier penetration.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Orthogonal assays: Compare MIC (microbroth dilution) with agar diffusion for antimicrobial activity, controlling for solvent effects (DMSO ≤1% v/v) .

- Structural analogs: Test derivatives (e.g., replacing ethyl with propyl) to isolate substituent effects.

- Target-specific profiling: Use CRISPR-based gene-edited cell lines to confirm on-target vs. off-target effects .

- Meta-analysis: Cross-reference data from PubChem BioAssay and ChEMBL to identify assay-specific biases (e.g., pH-dependent activity) .

Q. How does the compound’s molecular conformation influence its pharmacokinetic properties?

Methodological Answer:

- Torsional angles: X-ray data show that the aminoethoxy chain adopts a gauche conformation (60–70° dihedral angle), enhancing solubility via polar surface area (~80 Ų) .

- LogD (pH 7.4): Measure via shake-flask method (octanol/buffer) to correlate with bioavailability.

- Caco-2 permeability assays: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。